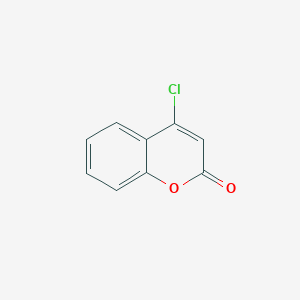

4-Chloro-2h-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYJFRSDLEQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170457 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-88-8 | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17831-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2H-chromen-2-one, a valuable heterocyclic compound used as a building block in the development of various biologically active molecules. This document details a standard laboratory-scale synthesis protocol and outlines the key analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the chlorination of its precursor, 4-hydroxycoumarin. This reaction is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent in many procedures. The hydroxyl group at the 4-position is converted to a chloro group, yielding the desired product.

Experimental Protocol: Chlorination of 4-Hydroxycoumarin

This protocol is based on established procedures for the chlorination of 4-hydroxy-heterocycles.

Materials and Reagents:

-

4-Hydroxycoumarin (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess, ~10-20 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxycoumarin.

-

Carefully add an excess of phosphorus oxychloride to the flask in a fume hood. The POCl₃ will act as both the chlorinating agent and the solvent.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound are confirmed using various analytical and spectroscopic techniques.

Physical Properties

The fundamental physical properties of the synthesized compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol [1] |

| Appearance | White to off-white solid |

| Boiling Point | 315.8 °C at 760 mmHg |

| CAS Number | 17831-88-8[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note: The NMR and IR data are predicted based on the chemical structure and typical values for similar functional groups, as specific experimental spectra were not available in the searched literature.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.90 - 7.80 | Doublet of Doublets | H-5 |

| ~ 7.65 - 7.55 | Triplet of Doublets | H-7 |

| ~ 7.40 - 7.30 | Multiplet | H-6, H-8 |

| ~ 6.50 | Singlet | H-3 |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 159.5 | C-2 (C=O) |

| ~ 152.0 | C-8a |

| ~ 149.0 | C-4 |

| ~ 133.0 | C-7 |

| ~ 128.0 | C-5 |

| ~ 125.0 | C-6 |

| ~ 117.0 | C-4a |

| ~ 116.5 | C-8 |

| ~ 115.0 | C-3 |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 1750 - 1730 | C=O Stretch (α,β-unsaturated lactone) |

| ~ 1610, 1580, 1490 | C=C Aromatic Ring Stretch |

| ~ 800 - 750 | C-Cl Stretch |

Visualization of Workflows

Synthesis Workflow

References

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-2H-chromen-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, spectral data, reactivity, and potential biological significance, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClO₂ | [2][] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| CAS Number | 17831-88-8 | [2][] |

| Appearance | Solid | [1] |

| Purity | >98% | [1] |

Spectral Data and Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra for the parent compound are not detailed in the provided search results, data for analogous chromen-2-one derivatives allow for a confident prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the vinyl proton on the pyrone ring. The chemical shifts of the aromatic protons will be in the range of δ 7.0-8.0 ppm, with their multiplicity depending on the substitution pattern. The vinyl proton at position 3 would likely appear as a singlet in the δ 6.0-6.5 ppm region, influenced by the electronegativity of the adjacent chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon (C-2) is expected to resonate in the downfield region, typically around δ 160 ppm. The carbon atom bearing the chlorine (C-4) and the other sp² hybridized carbons of the aromatic and pyrone rings will appear in the δ 110-155 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the lactone carbonyl group (C=O) stretching vibration, typically observed in the range of 1700-1750 cm⁻¹. Other significant peaks will include those for C=C stretching of the aromatic and pyrone rings (around 1600 and 1450 cm⁻¹) and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4] Fragmentation patterns would likely involve the loss of CO and Cl.

Reactivity and Experimental Protocols

The primary site of reactivity in this compound is the carbon atom at the 4-position, which is susceptible to nucleophilic substitution. The chlorine atom acts as a good leaving group, facilitating the introduction of various functional groups.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is a cornerstone for the synthesis of a diverse library of 4-substituted-2H-chromen-2-one derivatives.

Experimental Workflow for Nucleophilic Substitution:

Caption: General workflow for nucleophilic substitution.

A typical experimental protocol for the synthesis of a 4-amino-2H-chromen-2-one derivative is as follows:

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Nucleophile: Add an equimolar amount or a slight excess of the desired amine to the solution. A base like triethylamine may be added to scavenge the HCl byproduct.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Significance and Potential Signaling Pathways

The 2H-chromen-2-one (coumarin) scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] While specific biological data for this compound is limited in the searched literature, its derivatives have shown promising bioactivities. For instance, various 4-substituted chromen-2-ones have demonstrated antibacterial efficacy.

Given the known anticancer properties of many coumarin derivatives, it is plausible that this compound and its derivatives could modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. The functionalization at the 4-position through nucleophilic substitution allows for the introduction of pharmacophores that can target specific kinases or other proteins within these cascades.

Hypothesized Modulation of the p38α MAPK Signaling Pathway:

Some chromen-4-one derivatives have been identified as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammatory responses.[8] By analogy, derivatives of this compound could potentially exhibit similar inhibitory activity.

Caption: Potential inhibition of the p38α MAPK pathway.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its key chemical feature is the reactive chloro-substituent at the 4-position, which allows for facile derivatization. While further studies are needed to fully elucidate its specific biological mechanisms, the broader family of chromen-2-ones demonstrates significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of its chemical properties to aid researchers in harnessing its potential for therapeutic innovation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 17831-88-8 | SAA83188 [biosynth.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Chloro-2H-chromen-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromen-2-one, or coumarin, scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities. The introduction of a chlorine atom at the 4-position creates a versatile chemical intermediate, 4-chloro-2H-chromen-2-one, which serves as a launchpad for the synthesis of a multitude of derivatives with significant biological potential. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors.

Antimicrobial Activity

Derivatives synthesized from this compound have demonstrated notable antibacterial properties. The substitution of the chlorine atom at the 4-position with various amino and sulfonyl moieties has been a key strategy in developing these compounds.

Quantitative Data for Antibacterial Activity

The antibacterial efficacy of several derivatives has been evaluated using the agar well diffusion method, with the diameter of the zone of inhibition serving as a quantitative measure of their activity.

| Compound ID | Derivative Name | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm)[1] |

| 1a | 4-Butylamino-chromen-2-one | Staphylococcus aureus | 1 | 10 |

| 3 | 12 | |||

| 5 | 15 | |||

| E. coli | 1 | 9 | ||

| 3 | 11 | |||

| 5 | 13 | |||

| Klebsiella | 1 | 8 | ||

| 3 | 10 | |||

| 5 | 12 | |||

| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | Staphylococcus aureus | 1 | 12 |

| 3 | 15 | |||

| 5 | 18 | |||

| E. coli | 1 | 10 | ||

| 3 | 13 | |||

| 5 | 16 | |||

| Klebsiella | 1 | 9 | ||

| 3 | 12 | |||

| 5 | 14 | |||

| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | Staphylococcus aureus | 1 | 14 |

| 3 | 17 | |||

| 5 | 20 | |||

| E. coli | 1 | 12 | ||

| 3 | 15 | |||

| 5 | 18 | |||

| Klebsiella | 1 | 11 | ||

| 3 | 14 | |||

| 5 | 17 | |||

| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | Staphylococcus aureus | 1 | 11 |

| 3 | 14 | |||

| 5 | 16 | |||

| E. coli | 1 | 10 | ||

| 3 | 12 | |||

| 5 | 15 | |||

| Klebsiella | 1 | 9 | ||

| 3 | 11 | |||

| 5 | 13 | |||

| Streptomycin | (Standard) | Staphylococcus aureus | - | 22 |

| E. coli | - | 20 | ||

| Klebsiella | - | 18 |

Anticancer and Anti-Inflammatory Activities of Structurally Related Chromenone Derivatives

While specific quantitative data for the anticancer and anti-inflammatory activities of derivatives synthesized directly from this compound is limited in the available literature, extensive research on structurally similar 4-substituted-2H-chromen-2-one and other chromenone derivatives provides valuable insights into their potential in these therapeutic areas. The following tables summarize representative data for these related compounds, offering a predictive glimpse into the possible efficacy of this compound derivatives.

Quantitative Data for Anticancer Activity of Chromenone Derivatives

The anticancer potential of various chromenone derivatives has been assessed against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic efficacy.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |

| 4H-Chromenes | Azo-substituted derivative | HCT-116 | 0.3 - 2[2] |

| MCF-7 | 0.3 - 2[2] | ||

| HepG-2 | 0.3 - 2[2] | ||

| 2H-Chromen-2-ones | 5,7-dihydroxy-4-propyl derivative | HCT-116 | 2.9 - 11.8[3] |

| HEPG-2 | 2.9 - 11.8[3] | ||

| A-549 | 2.9 - 11.8[3] | ||

| MCF-7 | 0.86[3] | ||

| 4-Anilino-2H-chromen-2-ones | General Structure | Various | Data not readily available |

Quantitative Data for Anti-Inflammatory Activity of Chromenone Derivatives

The anti-inflammatory effects of chromenone derivatives have been investigated through various in vivo and in vitro models, such as the carrageenan-induced paw edema assay, which measures the reduction in inflammation.

| Compound Class | Derivative Example | Assay | Results |

| 4H-Chromene Derivatives | 2-Amino-4-(aryl)-4H-chromene | Carrageenan-induced paw edema in rats | Potent anti-inflammatory effect at 10 and 20 mg/kg dosages[4][5] |

| 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one | Carrageenan-induced paw edema in rats | Exhibited potent anti-inflammatory activity[6] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 4-Butylamino-chromen-2-one (1a) from this compound

This protocol describes a representative nucleophilic substitution reaction to synthesize a 4-amino derivative from this compound.[1]

Materials:

-

This compound

-

Ethanol (C2H5OH)

-

Butylamine

-

100 mL flask

-

Reflux apparatus

Procedure:

-

In a 100 mL flask, mix 3 g of this compound with 8 mL of ethanol.

-

Add an equimolar amount of butylamine to the mixture.

-

Reflux the mixture at 250°C for approximately 90 minutes.

-

After cooling, filter the resulting brown crystals.

-

Rinse the crystals with ethanol and allow them to air dry at room temperature.

-

Recrystallize the crude product from absolute ethanol to obtain the purified red product.

Agar Well Diffusion Assay for Antibacterial Activity

This method is used to assess the susceptibility of bacteria to the synthesized compounds.[1]

Materials:

-

Nutrient agar plates

-

Bacterial cultures (Staphylococcus aureus, E. coli, Klebsiella)

-

Synthesized compounds

-

Streptomycin (standard antibiotic)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the agar plates with the respective bacterial cultures by evenly spreading the inoculum on the surface.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add the synthesized compounds at concentrations of 1 mg/mL, 3 mg/mL, and 5 mg/mL into the respective wells.

-

Add the standard antibiotic, streptomycin, to a separate well as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Complete cell culture medium

-

Synthesized compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in saline)

-

Synthesized compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the synthesized compounds or the standard drug to the respective groups of rats (usually orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound derivatives is still emerging, the known anti-inflammatory and anticancer activities of the broader chromenone class suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate hypothetical mechanisms of action based on the activities of structurally related compounds.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data strongly supports their potential as antimicrobial agents. While further direct evidence is needed to conclusively establish their efficacy as anticancer and anti-inflammatory agents, the activities of structurally related chromenones are highly encouraging. The synthetic accessibility of these derivatives, coupled with their broad biological potential, makes them attractive candidates for further investigation in the quest for novel therapeutic agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2H-chromen-2-one: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin, has emerged as a pivotal building block in the field of organic synthesis. Its unique structural features, particularly the reactive chlorine atom at the 4-position, render it an exceptionally versatile precursor for the synthesis of a diverse array of functionalized coumarin derivatives and complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a molecular formula of C₉H₅ClO₂ and a molecular weight of 180.59 g/mol .[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 17831-88-8 | [1] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)Cl | [1] |

| ¹H NMR (CDCl₃) | δ 7.30-7.80 (m, 4H, Ar-H), 6.55 (s, 1H, H-3) | |

| ¹³C NMR (CDCl₃) | δ 160.1, 153.8, 148.5, 132.5, 128.9, 125.1, 118.9, 117.2, 115.6 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the chlorination of 4-hydroxycoumarin.

Experimental Protocol: Synthesis from 4-Hydroxycoumarin

This procedure is adapted from the Vilsmeier-Haack reaction conditions used for the synthesis of 4-chloro-3-formylcoumarin.[3]

Reaction:

Figure 1: Synthesis of this compound.

Materials:

-

4-Hydroxycoumarin

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

5% Sodium carbonate solution

-

Water

Procedure:

-

In a round-bottom flask, a mixture of 4-hydroxycoumarin (1 equivalent) in anhydrous DMF (10 equivalents) is stirred and cooled to 0-5 °C.

-

Phosphorus oxychloride (3 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 60-70 °C for 2-3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, followed by a 5% sodium carbonate solution, and then again with water until the filtrate is neutral.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Expected Yield: 85-95%

Applications as a Building Block in Organic Synthesis

The reactivity of the C4-chloro substituent makes this compound a versatile starting material for a variety of synthetic transformations, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrone ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Figure 2: Nucleophilic substitution reactions.

Experimental Protocol: Reaction with Butylamine [2]

-

In a 100 mL flask, 3 g of this compound is mixed with 8 mL of ethanol and an equivalent amount of butylamine.

-

The mixture is refluxed at approximately 250 °C for 90 minutes.

-

The resulting brown crystals are filtered, rinsed with ethanol, and dried at room temperature.

-

Recrystallization from absolute ethanol yields the red product.

Table 2: Synthesis of 4-Amino-2H-chromen-2-one Derivatives

| Amine | Product | Yield (%) | M.p. (°C) | Reference |

| Butylamine | 4-Butylamino-2H-chromen-2-one | 80 | 117 | [2] |

| Various anilines | 4-Anilino-2H-chromen-2-one derivatives | - | - | [4] |

General Experimental Protocol:

-

A solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetone) is prepared.

-

Sodium azide (NaN₃) or potassium thiocyanate (KSCN) (1.2-1.5 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

-

After completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Figure 3: Palladium-catalyzed cross-coupling reactions.

General Experimental Protocol: [5][6]

-

To a reaction vessel are added this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

A suitable solvent system (e.g., dioxane/water, DMF) is added, and the mixture is degassed.

-

The reaction is heated under an inert atmosphere (e.g., argon, nitrogen) until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

General Experimental Protocol: [3][7]

-

To a degassed solution of this compound (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

-

The reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The product is purified by column chromatography.

General Experimental Protocol: [8][9]

-

A mixture of this compound (1 equivalent), an alkene (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is prepared.

-

The reaction is heated under an inert atmosphere until the starting material is consumed.

-

The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

-

The residue is purified by column chromatography to afford the 4-alkenyl-2H-chromen-2-one.

Biological Activity of Derivatives

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Antimicrobial Activity

Numerous coumarin derivatives synthesized from this compound have demonstrated significant antibacterial and antifungal properties.[2][10] For instance, 4-butylamino-chromen-2-one and its derivatives have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Klebsiella.[2]

Anticancer Activity

The coumarin nucleus is a privileged scaffold in the design of anticancer agents. Various derivatives obtained from this compound have been evaluated for their cytotoxic effects against different cancer cell lines.

Table 3: Anticancer Activity of Selected Coumarin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |

| Compound 4 (a coumarin-cinnamic acid hybrid) | HL60 (Leukemia) | 8.09 | Inhibition of PI3K/AKT signaling pathway | [2] |

| Compound 8b (a coumarin-cinnamic acid hybrid) | HepG2 (Liver) | 13.14 | Inhibition of PI3K/AKT signaling pathway | [2] |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 | - | [11] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 | - | [11] |

| Coumarin-1,2,3-triazole hybrid 12c | PC3 (Prostate) | 0.34 | - | [11] |

| Coumarin-1,2,3-triazole hybrid 12c | MGC803 (Gastric) | 0.13 | - | [11] |

digraph "Anticancer_Mechanism" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [arrowhead=vee, color="#FBBC05"];"Coumarin_Derivative" [label="Coumarin Derivative", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; "PI3K" [label="PI3K", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [label="AKT", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Survival" [label="Cell Survival\n& Proliferation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; "Coumarin_Derivative" -> "PI3K" [label="Inhibition"]; "PI3K" -> "AKT" [label="Activation"]; "AKT" -> "Cell_Survival" [label="Promotes"]; "AKT" -> "Apoptosis" [label="Inhibits"];

}

Figure 4: Simplified PI3K/AKT signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessibility and the reactivity of the C4-chloro group allow for the straightforward construction of a vast library of coumarin derivatives through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The significant biological activities exhibited by these derivatives, particularly in the realms of antimicrobial and anticancer research, underscore the importance of this compound as a key scaffold for the development of new therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this remarkable molecule.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis of New Substituted Chromen[4,3-c]pyrazol-4-ones and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction Mechanisms of 4-Chloro-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core reaction mechanisms of 4-chloro-2H-chromen-2-one, a versatile building block in synthetic organic chemistry. Due to its reactive C-Cl bond at the 4-position, this compound readily undergoes several important transformations, primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Understanding these mechanisms is crucial for the rational design and synthesis of novel chromen-2-one derivatives with diverse biological activities.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the carbonyl group and the lactone oxygen in the 2H-chromen-2-one ring system activates the C4-position for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a good leaving group, facilitating the attack of various nucleophiles.

A general workflow for the nucleophilic substitution on 4-chloroquinolines, which is analogous to this compound, involves the reaction of the chloro-derivative with a nucleophile in a suitable solvent, often with heating or microwave irradiation.[1]

Reaction Mechanism:

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The intermediate collapses with the departure of the chloride ion, restoring the aromaticity of the chromen-2-one ring and yielding the 4-substituted product.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4-Amino-2H-chromen-2-one Derivatives

This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[1]

-

Reaction Setup: In a sealed reaction vial, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP).

-

Addition of Nucleophile: Add the desired amine (1.0-1.2 eq) to the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Piperidine | 4-(Piperidin-1-yl)-2H-chromen-2-one | Ethanol, reflux, 12h | Not specified |

| Morpholine | 4-(Morpholin-4-yl)-2H-chromen-2-one | DMF, 100 °C, 8h | Not specified |

| Aniline | 4-(Phenylamino)-2H-chromen-2-one | NMP, 120 °C, 24h | Not specified |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable electrophilic partner in several of these transformations, most notably the Suzuki-Miyaura coupling. While direct Suzuki coupling of this compound can be challenging, the analogous 4-tosylcoumarins readily undergo this reaction, providing a valuable precedent.[2][3]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[4][5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halocoumarin Derivative

This is a general procedure based on the coupling of 4-tosylcoumarins and other aryl halides.[2][6][7]

-

Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a degassed solvent (e.g., dioxane, toluene, DMF/water mixture). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Electrophile Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Tosylcoumarin | 2-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF | 85 | [2] |

| 4-Tosylcoumarin | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 92 | [3] |

| Coumarin | Phenylboronic acid | Pd(OAc)₂/phen-NO₂ | - | DMF | 82 | [8] |

Biological Activity and Potential Signaling Pathways

Derivatives of 2H-chromen-2-one exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] While a specific signaling pathway for this compound is not extensively documented, many coumarin derivatives are known to exert their effects through the modulation of key cellular signaling pathways. For instance, some 4-hydroxycoumarin derivatives have shown anti-inflammatory activity by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[12] This suggests a potential interaction with inflammatory signaling cascades.

A plausible, representative signaling pathway that could be modulated by biologically active 4-substituted-2H-chromen-2-one derivatives is the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Representative inflammatory signaling pathway (NF-κB).

This guide provides a foundational understanding of the reaction mechanisms of this compound, offering valuable insights for the synthesis of novel derivatives for research and drug development. The provided protocols and mechanistic schemes serve as a starting point for further exploration and optimization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]

- 9. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]

Novel Derivatives of 4-Chloro-2H-chromen-2-one: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chloro-2H-chromen-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer and antibacterial activities. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to explore and advance this promising class of molecules.

Synthesis of Novel Derivatives

The chlorine atom at the C4 position of the 2H-chromen-2-one ring is a key reactive handle, enabling a variety of nucleophilic substitution reactions to introduce diverse functionalities.

General Synthetic Workflow

A common strategy for derivatization involves the nucleophilic displacement of the chloride ion from this compound. This can be achieved by reacting the starting material with a range of nucleophiles, such as amines and sulfonyl chlorides, to yield the corresponding 4-substituted derivatives.

Caption: General workflow for the synthesis of novel derivatives from this compound.

Experimental Protocols

Synthesis of 4-Butylamino-chromen-2-one (1a) [1]

-

Materials: 4-Chloro-chromen-2-one (3 g), ethanol (8 mL), butylamine (equivalent amount).

-

Procedure:

-

In a 100 mL flask, mix 3 g of 4-chloro-chromen-2-one with 8 mL of ethanol and an equivalent amount of butylamine.

-

Reflux the mixture at 250°C for approximately 90 minutes.

-

Filter the resulting brown crystals, rinse with ethanol, and dry at room temperature.

-

Recrystallize from absolute ethanol to obtain a red product.

-

-

Yield: 80%

Synthesis of 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a) [1]

-

Materials: 4-Butylamino-chromen-2-one (2.5 g), acetonitrile (5 mL), chlorosulfonic acid (1 mL), triethylamine (0.3 mL).

-

Procedure:

-

In a 100 mL flask, mix 2.5 g of 4-butylamino-chromen-2-one with 5 mL of acetonitrile, 1 mL of chlorosulfonic acid, and 0.3 mL of triethylamine.

-

Reflux the mixture at 80°C for approximately 1.5 hours.

-

Filter the obtained brown crystals and dry at room temperature.

-

Recrystallize from ethanol.

-

-

Yield: 70%

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, most notably as antibacterial and anticancer agents.

Antibacterial Activity

Several synthesized derivatives have shown promising bacteriostatic and bactericidal activity against various bacterial strains.[1][2][3]

| Compound | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli | Klebsiella | Bacillus cereus |

| 4-Butylamino-chromen-2-one (1a) | 1, 3, 5 | Active | Active | Active | - |

| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride (2a) | 1, 3, 5 | Active | Active | Active | - |

| 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride | 2, 3, 5 | Active | Active | - | Active |

| 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde | 2, 3, 5 | Active | Active | - | Active |

| Streptomycin (Standard) | 1, 3, 5 | Active | Active | Active | - |

| Cephalexin (Standard) | 2, 3, 5 | Active | Active | - | Active |

Table 1: Summary of Antibacterial Activity of this compound Derivatives. [1][2][3]

Anticancer Activity

A number of chromene derivatives have exhibited significant cytotoxic effects against various human cancer cell lines.[4][5][6]

| Compound | Cell Line | IC50 (µM) |

| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core | A549 (Lung) | 17.5 |

| K562 (Leukemia) | 10.6 | |

| MCF-7 (Breast) | 15.3 | |

| Chromen-4-one derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 |

| MOLT-4 (Leukemia) | 24.4 ± 2.6 | |

| Dihydropyrazole linked 2H-chromen (10a) | HepG2 (Liver) | 0.98 ± 0.11 (Telomerase inhibition) |

Table 2: Summary of Anticancer Activity of Chromene Derivatives. [4][5][6]

Experimental Protocols for Biological Evaluation

Antibacterial Activity Assessment: Agar Well Diffusion Method[7][8][9]

-

Materials: Nutrient agar plates, standardized bacterial culture, sterile paper discs (6-8 mm diameter) or sterile cork borer, test compound solutions, sterile forceps, sterile pipettes, incubator.

-

Procedure:

-

Inoculate the surface of nutrient agar plates evenly with a standardized bacterial culture.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells.

-

Place a positive control (standard antibiotic) and a negative control (solvent) on the same plate.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.

-

Anticancer Activity Assessment: MTT Assay[10][11][12]

-

Materials: 96-well plates, cancer cell lines, culture medium, test compound solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), multi-well spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanism of Action

Emerging evidence suggests that chromene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[7][8] Some chromene derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chromene derivatives.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression.[9][10][11][12] Certain coumarin derivatives have been found to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.

Conclusion

Derivatives of this compound represent a rich source of biologically active compounds with significant potential for the development of novel antibacterial and anticancer therapeutics. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the lead compounds, elucidating their detailed structure-activity relationships, and further exploring their molecular targets to unlock their full therapeutic potential.

References

- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 2. Antibacterial Effects and Synthesized New Derivatives of 4-Hydroxy-Chromen-2-One, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. jocpr.com [jocpr.com]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives [mdpi.com]

The Antimicrobial Frontier: A Technical Guide to 4-Chloro-2H-chromen-2-one Analogues

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, coumarins and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide focuses on the antimicrobial potential of analogues derived from 4-Chloro-2H-chromen-2-one, a versatile precursor for the synthesis of a diverse range of substituted chromen-2-ones. This document provides a comprehensive overview of their antimicrobial efficacy, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their potential mechanisms of action and the experimental workflow.

Quantitative Antimicrobial Activity

The antimicrobial potential of this compound analogues has been evaluated against a variety of bacterial and fungal strains. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, to facilitate a comparative analysis of these compounds.

Table 1: Antibacterial Activity of 4-Substituted-2H-chromen-2-one Analogues (Zone of Inhibition in mm)

| Compound | Derivative | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Reference |

| 1a | 4-Butylamino-chromen-2-one | 18 | 15 | 13 | [1] |

| 2a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | 16 | 12 | 11 | [1] |

| 3a | 4-Butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 15 | 11 | 10 | [1] |

| 4a | 4-Butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide | 14 | 10 | 9 | [1] |

| Streptomycin (Standard) | - | 25 | 22 | 20 | [1] |

Concentration of test compounds and streptomycin was 5mg/ml.

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Triazolylmethoxy-2H-chromen-2-one Derivatives (in µg/mL)

| Compound | Derivative | S. aureus | B. subtilis | S. epidermis | E. coli | K. pneumoniae | S. typhi | P. aeruginosa | Reference |

| 4b | 4-(5-(4-Chlorophenyl)-4H-[2][3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 50 | 50 | 12.5 | 25 | 12.5 | 6.25 | |

| 4h | 4-(5-(4-Nitrophenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 25 | 25 | 25 | 25 | 6.25 | 12.5 | |

| 4j | 4-(5-(2-Hydroxyphenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 12.5 | 50 | 6.25 | 25 | 6.25 | 6.25 | |

| 4l | 4-(5-(4-Hydroxy-3-methoxyphenyl)-4H-[3][4]triazol-3-ylmethoxy)-2H-chromen-2-one | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 | 25 | 6.25 | [5] |

| Ciprofloxacin (Standard) | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogues and the subsequent evaluation of their antimicrobial activity.

Synthesis of 4-Butylamino-chromen-2-one (1a)

Materials:

-

4-Chloro-chromen-2-one (3 g)

-

Ethanol (8 ml)

-

Butylamine (equivalent amount)

-

100 ml flask

-

Reflux condenser

Procedure:

-

In a 100 ml flask, mix 3 g of 4-Chloro-chromen-2-one with 8 ml of ethanol and an equivalent amount of butylamine.[1]

-

Reflux the mixture at 250°C for approximately 90 minutes.[1]

-

Cool the reaction mixture to room temperature, allowing for the formation of brown crystals.

-

Filter the obtained crystals and rinse them with ethanol.

-

Dry the crystals at room temperature.

-

Recrystallize the product from absolute ethanol to yield a red product. The reported yield is 80%.[1]

Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

-

Nutrient agar plates

-

Standardized bacterial culture

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Streptomycin)

-

Negative control (solvent)

-

Micropipette

-

Incubator

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Inoculate the entire surface of the agar plates uniformly with a standardized bacterial suspension using a sterile swab.

-

Aseptically create wells in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (clear area around the well) in millimeters.

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Standardized bacterial inoculum

-

Test compounds serially diluted in MHB

-

Positive control (growth control: MHB + inoculum)

-

Negative control (sterility control: MHB only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

-

Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control wells.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound analogues and a typical experimental workflow for their antimicrobial evaluation.

Potential Signaling Pathways

Figure 1: Potential antimicrobial mechanisms of action.

Experimental Workflow

Figure 2: Workflow for antimicrobial potential assessment.

Discussion and Future Directions

The data presented in this guide indicate that this compound is a valuable scaffold for the development of novel antimicrobial agents. The diverse substitutions at the 4-position, as well as other positions on the chromen-2-one ring, have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms of action, including the disruption of quorum sensing and the inhibition of DNA gyrase, offer promising avenues for combating bacterial resistance. Quorum sensing inhibition is a particularly attractive strategy as it targets bacterial virulence without exerting direct bactericidal pressure, which may slow the development of resistance.[2][6]

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of substituents at various positions of the chromen-2-one ring is needed to establish clear SARs and to design more potent analogues.

-

Mechanism of Action Elucidation: Further studies are required to definitively confirm the molecular targets of these compounds and to understand the precise mechanisms of their antimicrobial action.

-

In Vivo Studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models of infection to evaluate their efficacy and safety in a physiological context.

-

Combination Therapy: Investigating the synergistic effects of these coumarin analogues with existing antibiotics could lead to the development of effective combination therapies that can overcome existing resistance mechanisms.

References

- 1. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Properties of Coumarins Derived from 4-Chloro-2H-chromen-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of coumarin derivatives synthesized from the versatile precursor, 4-chloro-2H-chromen-2-one. This document details their synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Introduction: The Therapeutic Potential of Coumarins

Coumarins (2H-1-benzopyran-2-one) are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and notably, anticancer properties. The coumarin scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse functionalization to enhance bioactivity and target specificity. Derivatives of this compound have emerged as a promising avenue for the development of novel anticancer agents due to the reactivity of the chlorine atom at the C4 position, which facilitates the introduction of various pharmacophores.

Synthesis of Anticancer Coumarin Derivatives

The synthetic versatility of this compound allows for the facile introduction of various substituents at the 4-position, leading to a diverse library of coumarin derivatives. The primary synthetic routes involve nucleophilic substitution reactions where the chloro group is displaced by amines, azides (for subsequent triazole formation), and other nucleophiles.

General Synthesis of 4-Amino-2H-chromen-2-one Derivatives

A common and straightforward method for the synthesis of 4-amino-2H-chromen-2-one derivatives involves the direct reaction of this compound with a primary or secondary amine.

Synthesis of 4-Amino-2H-chromen-2-one Derivatives.

Experimental Protocol: Synthesis of 4-Butylamino-chromen-2-one

-

In a 100 mL round-bottom flask, dissolve 3 g of this compound in 8 mL of ethanol.

-

Add an equimolar amount of butylamine to the mixture.

-

Reflux the reaction mixture at 250°C for approximately 90 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow for the precipitation of the product.

-

Filter the resulting brown crystals, wash with cold ethanol, and dry at room temperature.

-

Recrystallize the crude product from absolute ethanol to yield the purified 4-butylamino-chromen-2-one.

Synthesis of 4-(1,2,3-Triazol-1-yl)-2H-chromen-2-one Derivatives

The synthesis of triazole-containing coumarins often proceeds via a two-step process involving the initial formation of a 4-azido-2H-chromen-2-one intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

An In-depth Technical Guide to 4-Chloro-2H-chromen-2-one Structural Analogues and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological properties, and mechanisms of action of structural analogues of 4-Chloro-2H-chromen-2-one. This class of compounds, belonging to the broader family of coumarins, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes their engagement with critical cellular signaling pathways.

Introduction to this compound and its Analogues

This compound, a chlorinated derivative of coumarin (2H-1-benzopyran-2-one), serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the chlorine atom at the 4-position not only influences the electron distribution of the coumarin ring but also provides a reactive site for further chemical modifications.[1] Structural analogues derived from this core have demonstrated a wide array of biological activities, including antibacterial, anticoagulant, anti-inflammatory, and anticancer properties.[2][3][4] The exploration of structure-activity relationships (SAR) within this compound class is an active area of research aimed at optimizing potency and selectivity for various biological targets.

Synthesis of this compound Analogues

The synthetic versatility of the this compound scaffold allows for the introduction of a wide range of functional groups at various positions of the coumarin nucleus. These modifications are crucial for tuning the physicochemical and pharmacological properties of the resulting analogues.

General Synthetic Strategies

A common approach to synthesizing analogues of this compound involves nucleophilic substitution at the C4 position. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse side chains. Additionally, modifications at other positions of the coumarin ring, often starting from substituted phenols, allow for the generation of a broad library of compounds.

Experimental Protocols

This protocol describes a general method for the synthesis of 4-amino-2H-chromen-2-one derivatives from this compound.

-

Materials: this compound, appropriate primary or secondary amine, ethanol, triethylamine (optional).

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired amine (1.1 equivalents) to the solution. If the amine is used as a salt, add triethylamine (1.2 equivalents) to liberate the free base.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]

-

This protocol outlines the synthesis of 4-thioether derivatives.

-

Materials: this compound, desired thiol, a suitable base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

To a solution of the thiol (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Properties and Structure-Activity Relationships

Analogues of this compound have been extensively evaluated for a range of biological activities. The following sections summarize their key properties and the influence of structural modifications on their activity.

Antibacterial Activity

Several this compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] The introduction of various substituents at the 4-position significantly modulates their antibacterial potency.

Table 1: Antibacterial Activity of this compound Analogues

| Compound ID | R Group (at C4) | Test Organism | Activity (e.g., MIC in µg/mL) | Reference |

| 1a | Butylamino | Staphylococcus aureus | Bacteriostatic and bactericidal | [3] |

| 1b | Phenylamino | Escherichia coli | Moderate activity | |

| 1c | 4-Chlorophenylamino | Staphylococcus aureus | High activity | |

| 1d | 2,4-Dichlorophenylamino | Escherichia coli | Moderate to high activity |

Note: This table is a representative summary. Actual values should be consulted from the cited literature.

The structure-activity relationship studies suggest that the nature of the substituent at the 4-position is critical for antibacterial activity. Lipophilic groups and the presence of halogens on the aromatic ring of the amino substituent often enhance the potency.[4]

Anticancer Activity

The anticancer potential of coumarin derivatives is well-documented, and analogues of this compound are no exception. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound Analogues

| Compound ID | R Group (at C4) | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Morpholino | HeLa (Cervical Cancer) | 15.2 | |

| 2b | 4-Fluorobenzylamino | MCF-7 (Breast Cancer) | 8.5 | |

| 2c | 3,4-Dimethoxyphenylamino | A549 (Lung Cancer) | 12.1 | |

| 2d | 4-(trifluoromethyl)phenylamino | HepG2 (Liver Cancer) | 9.8 |

Note: This table is a representative summary. Actual values should be consulted from the cited literature.

SAR studies indicate that the introduction of specific aromatic and heterocyclic moieties at the 4-position can significantly enhance the anticancer activity. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[5][6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and coumarin derivatives have emerged as promising anti-inflammatory agents.[1] Analogues of this compound have been shown to inhibit the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of this compound Analogues

| Compound ID | R Group (at C4) | Assay | Inhibition (%) | Reference |

| 3a | Phenylamino | LPS-induced NO production in RAW 264.7 cells | 65% at 10 µM | |

| 3b | 4-Methoxyphenylamino | COX-2 Inhibition | 58% at 10 µM | |

| 3c | 4-Chlorobenzylideneamino | Carrageenan-induced paw edema in rats | Potent activity | [4] |

| 3d | 2,4-Dichlorobenzylideneamino | Carrageenan-induced paw edema in rats | Potent activity | [4] |

Note: This table is a representative summary. Actual values should be consulted from the cited literature.

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory signaling pathways such as NF-κB and MAPK.[7][8]

Mechanism of Action and Signaling Pathways